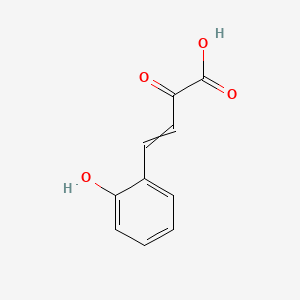![molecular formula C10H14O3 B3322524 Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 146611-35-0](/img/structure/B3322524.png)
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
Vue d'ensemble
Description
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate involves the reaction of endocarbomethoxy-2-bicyclo[2.2.2]octanone-5 with trimethylsilyl trifluoromethanesulfonate in dichloromethane at -78°C . The reaction mixture is then treated with triethylsilane and allowed to warm to room temperature overnight. The product is purified by column chromatography on silica gel using an ethyl acetate gradient in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound is typically produced in research laboratories for specific applications, and large-scale production would likely follow similar synthetic routes with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Applications De Recherche Scientifique
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Mécanisme D'action
The mechanism of action of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylates
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a ketone and an ester functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
IUPAC Name |
methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKSKFPVYAYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,6-Difluorospiro[2.5]octan-1-amine](/img/structure/B3322479.png)
![[3-(Trifluoromethyl)cyclobutyl]methanamine](/img/structure/B3322482.png)

![N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide](/img/structure/B3322496.png)
![1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3322510.png)
![(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B3322516.png)


![2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B3322546.png)

